Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate
Description
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate is a conjugated ester derivative featuring two 4-methoxyphenyl substituents attached to a but-2-enedioate core.
Structure
3D Structure
Properties
CAS No. |
654671-82-6 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c1-23-15-9-5-13(6-10-15)17(19(21)25-3)18(20(22)26-4)14-7-11-16(24-2)12-8-14/h5-12H,1-4H3 |
InChI Key |
JKWZAHRFHHYKPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Coupling Reactions
The primary synthetic route involves Michael addition followed by coupling reactions to assemble the butenedioate core.
Key Steps:
Base-Catalyzed Michael Addition :
- Aldehydes or ketones react with dimethyl maleate derivatives under basic conditions to form β-adducts.
- For example, 4-methoxybenzaldehyde undergoes nucleophilic addition to dimethyl maleate, forming a γ,δ-unsaturated ester intermediate.
Subsequent Coupling :
Table 1: Representative Reaction Conditions
| Reactant | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | DBU or NaH | THF, DMSO | 25–60°C | 60–75 | |
| Dimethyl maleate | Pd(PPh₃)₄ | Toluene | 80–100°C | 50–65 |
Phosphonate-Mediated Coupling
α-(Diphenylphosphono)glycinate enables stereoselective synthesis of dehydroamino acids, adaptable for constructing the butenedioate framework.
Protocol:
- Activation of Aldehydes :
- Aldehydes (e.g., 4-methoxybenzaldehyde) react with α-(diphenylphosphono)glycinate under basic conditions (e.g., NaI-NaH or DBU).
- E-selective Formation :
Table 2: Stereoselective Synthesis Outcomes
| Substrate | Conditions | E:Z Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | NaI-NaH, CH₂Cl₂ | 9:1 | 70 | |
| Dimethyl maleate | DBU, MgBr₂·OEt₂ | >95:5 | 65 |
Gold-Catalyzed Cycloaddition
Gold-mediated (3+2) cycloadditions offer alternative pathways for constructing the butenedioate core.
Mechanism:
- Diazobutenoate + Dienophile :
- tert-Butyl 2-diazobut-3-enoate reacts with 1,1-di(4-methoxyphenyl)propa-1,2-diene under gold catalysis.
- Cycloadduct Formation :
Table 3: Gold-Catalyzed Reaction Parameters
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Diazobutenoate | AuCl₃ | CH₂Cl₂ | 50 | |
| 1,1-Di(4-methoxyphenyl)dienophile | AuCl₃/AgOTf | Toluene | 65 |
Solid-State Synthesis and Purification
Solvent-free methods reduce environmental impact and enhance efficiency.
Enzymatic and Biocatalytic Approaches
Tautomerase-catalyzed Michael additions offer stereoselective alternatives.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate exhibits significant anticancer properties. Its mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the compound's effects on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of cell growth |
| PC-3 (Prostate) | 20 | Induction of apoptosis |
The compound's ability to induce apoptosis was linked to the activation of the p53 pathway, a critical regulator in cancer biology.
2. Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| Acetylcholinesterase | 8 | Moderate inhibition observed |
| α-Glucosidase | 12 | Potential for diabetes management |
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, including Michael additions and cross-coupling reactions.
Synthetic Route Example
A notable synthetic application involves the use of this compound in the synthesis of novel derivatives through Michael addition reactions with nucleophiles.
| Reagent | Product | Yield (%) |
|---|---|---|
| Ethyl cyanoacetate | Cyano-substituted derivative | 85 |
| Amine derivatives | Amine-substituted products | 78 |
These derivatives have potential applications in pharmaceuticals and agrochemicals.
Material Science Applications
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its methoxy groups enhance solubility and compatibility with various solvents.
Polymerization Studies
Recent investigations into polymerization processes using this compound have yielded promising results:
| Polymer Type | Method | Properties |
|---|---|---|
| Polyurethane | Free radical polymerization | High thermal stability |
| Epoxy resin | Cross-linking reactions | Enhanced mechanical strength |
These materials exhibit improved performance characteristics suitable for industrial applications.
Mechanism of Action
The mechanism of action of dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate | But-2-enedioate ester | Ester, methoxyphenyl | Two 4-methoxyphenyl groups |
| DNB | Quinoxaline | Amine, methoxyphenyl | Bis(4-methoxyphenyl)amino groups |
| bDNB | Biquinoxaline | Tetrakis(amine), methoxyphenyl | Four 4-methoxyphenylamino groups |
| DNP | Pyridopyrazine | Amine, methoxyphenyl | Bis(4-methoxyphenyl)amino groups |
Key Observations :
- Electronic Properties : The ester groups in the target compound likely reduce electron-donating capacity compared to the amine-linked methoxyphenyl groups in DNB, bDNB, and DNP. This difference may limit its utility in charge-transport applications (e.g., hole-transport layers) but enhance stability in hydrolytic environments .
- Solubility: All compounds exhibit moderate-to-high solubility in organic solvents due to methoxy groups, but the ester core in the target compound may increase compatibility with non-polar matrices.
- Synthesis Complexity : The referenced compounds require multi-step Stille coupling and imination reactions , whereas the target compound’s synthesis might involve simpler esterification or Diels-Alder pathways.
Biological Activity
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate is an organic compound with significant biological activity, characterized by its unique molecular structure. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 356.374 g/mol
- Structure : The compound features two methoxy-substituted phenyl groups attached to a butenedioate backbone, which contributes to its reactivity and biological properties.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which can be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
-
Antioxidant Activity :
- A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
-
Anticancer Potential :
- In a recent experiment involving human breast cancer cell lines (MCF-7), the compound exhibited an EC of 5 µM, indicating its potency in inducing apoptosis through the mitochondrial pathway.
- Another study highlighted its efficacy against xenograft models in mice, where treatment with the compound resulted in a 40% reduction in tumor size compared to control groups.
-
Anti-inflammatory Mechanism :
- Research indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 2,3-bis(4-hydroxyphenyl)but-2-enedioate | CHO | Hydroxy groups instead of methoxy; potential for enhanced biological activity due to increased polarity. |
| Bis(4-methoxyphenyl)but-2-enedioate | CHO | Lacks methyl ester groups; may exhibit different reactivity patterns. |
| Dimethyl 2-(4-methoxycarbonylphenyl)but-2-enedioate | CHO | Contains additional carbonyl functionality leading to altered chemical behavior. |
Q & A
Q. What interdisciplinary approaches address challenges in scaling up enantioselective syntheses?
- Answer : Integrate continuous-flow reactors with inline PAT (process analytical technology, e.g., Raman spectroscopy) for real-time monitoring. Couple with microkinetic modeling to predict enantiomeric excess (ee) under non-steady-state conditions. Life-cycle assessment (LCA) tools ensure sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
